Cyclononyne

Description

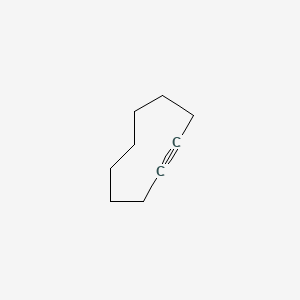

Structure

2D Structure

3D Structure

Properties

CAS No. |

6573-52-0 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

cyclononyne |

InChI |

InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1-7H2 |

InChI Key |

WXUICIMSUQBFMI-UHFFFAOYSA-N |

SMILES |

C1CCCC#CCCC1 |

Canonical SMILES |

C1CCCC#CCCC1 |

Other CAS No. |

6573-52-0 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Cyclononyne and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclononyne and its derivatives have emerged as powerful tools in bioorthogonal chemistry, enabling the study of biological processes in living systems without interfering with native biochemical pathways. Their strained nine-membered ring structure facilitates highly selective and rapid reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this compound and its functionalized analogues, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their application.

Core Synthetic Methodologies

The synthesis of cyclononynes has evolved from classical methods to more sophisticated strategies that allow for the introduction of various functional groups and the tuning of reactivity. The primary approaches include ring expansion, Nicholas reaction, and vinyl triflate-based methods.

Ring Expansion of Cyclooctanones

One effective strategy for the synthesis of this compound derivatives is the one-carbon ring expansion of a corresponding cyclooctanone. This approach is particularly useful for creating functionalized cyclononynes, such as difluorinated derivatives, which exhibit enhanced reactivity in SPAAC reactions.[1][2][3]

A key example is the synthesis of difluorinated this compound (DIFN). The process begins with a substituted difluorocyclooctanone, which undergoes homologation using trimethylsilyl diazomethane in the presence of a Lewis acid like trimethylaluminum. The resulting ketone is then converted to the target this compound through the formation of a vinyl triflate followed by a syn-elimination of triflic acid.[1][2]

The Nicholas Reaction

The Nicholas reaction is a powerful tool for the synthesis of complex cyclic alkynes, including those containing heteroatoms. This reaction involves the stabilization of a propargylic cation by a hexacarbonyldicobalt complex of the alkyne, which can then undergo intramolecular cyclization with a nucleophile.

A notable application of this methodology is in the synthesis of 2-aminobenzenesulfonamide-containing this compound (ABSACN).[4][5] The synthesis commences with the Mitsunobu reaction between 2-nitrobenzenesulfonamide and but-2-yne-1,4-diol to create the acyclic precursor. This precursor is then subjected to the Nicholas reaction, where the cobalt-complexed alkyne undergoes an acid-catalyzed intramolecular cyclization to form the nine-membered ring.[4] Subsequent deprotection of the cobalt complex yields the final this compound product.

Experimental Protocols

Synthesis of Difluorinated this compound (DIFN) via Homologation

This protocol is adapted from a homologation approach to synthesize difluorinated cycloalkynes.[2]

Step 1: Homologation of Difluorocyclooctanone

-

To a solution of the starting difluorocyclooctanone (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) at -78 °C, add trimethylaluminum (1.2 equiv) dropwise.

-

After stirring for 15 minutes, add trimethylsilyl diazomethane (1.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the difluorocyclononanone.

Step 2: Vinyl Triflate Formation and Elimination

-

To a solution of the difluorocyclononanone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv) in THF dropwise.

-

After stirring for 1 hour, add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh) (1.2 equiv) in THF.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

To this solution, add a solution of lithium diisopropylamide (LDA) (2.0 equiv) in THF at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the difluorinated this compound (DIFN).

Synthesis of 2-Aminobenzenesulfonamide-Containing this compound (ABSACN) via Nicholas Reaction

This protocol is based on the synthesis of ABSACN for use as an adjustable click reagent.[6]

Step 1: Mitsunobu Reaction

-

To a solution of 2-nitrobenzenesulfonamide (1.0 equiv), but-2-yne-1,4-diol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography to give the acyclic alkyne precursor.

Step 2: Cobalt Complexation

-

To a solution of the acyclic alkyne (1.0 equiv) in dichloromethane, add dicobalt octacarbonyl (1.1 equiv).

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture and purify by flash column chromatography to yield the cobalt-complexed alkyne.

Step 3: Intramolecular Nicholas Reaction and Deprotection

-

To a solution of the cobalt-complexed alkyne (1.0 equiv) in dichloromethane at 0 °C, add a Lewis acid (e.g., boron trifluoride diethyl etherate) (2.0 equiv) dropwise.

-

Stir the reaction for 1 hour at 0 °C.

-

Quench the reaction with water.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

To a solution of the crude cyclized product in acetone, add ceric ammonium nitrate (CAN) (4.0 equiv) in portions.

-

Stir the reaction for 1 hour at room temperature.

-

Filter the mixture through a pad of Celite and concentrate the filtrate.

-

Purify the residue by flash column chromatography to afford the 2-aminobenzenesulfonamide-containing this compound (ABSACN).

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of various this compound and related cyclooctyne derivatives, as well as their reactivity in SPAAC reactions.

| Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |

| Difluorinated this compound (DIFN) | Homologation/Ring Expansion | (CH₃)₃SiCHN₂, (CH₃)₃Al, KHMDS, Tf₂NPh, LDA | Not specified | [1][2] |

| 2-Aminobenzenesulfonamide-Containing this compound (ABSACN) | Nicholas Reaction | DIAD, PPh₃, Co₂(CO)₈, BF₃·OEt₂, CAN | Not specified | [4][6] |

| Second-Generation Difluorinated Cyclooctyne (DIFO) | Wittig Reaction, Vinyl Triflate Formation | Cs₂CO₃, Selectfluor, KHMDS, Tf₂NPh, LDA | ~1% (original DIFO) | [7][8] |

| Biarylazacyclooctynone (BARAC) | Not detailed | Not detailed | Not specified | [9] |

| Cycloalkyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | [10] |

| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | [10] |

| fluor[11+1]CPP | Benzyl Azide | 4.7 x 10⁻³ | [10] |

| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | [10] |

| Bithis compound (BCN) | Generic Azides | 0.05 - 1 | [11] |

| Cyclooctyne (OCT) | Benzyl Azide | 2.4 x 10⁻³ | [12] |

| Monofluorinated Cyclooctyne (MOFO) | Benzyl Azide | 4.3 x 10⁻³ | [12] |

| Difluorinated Cyclooctyne (DIFO) | Benzyl Azide | 7.6 x 10⁻² | [12] |

Visualizations

General Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The following diagram illustrates a typical experimental workflow for utilizing a this compound derivative in a SPAAC-based bioorthogonal labeling experiment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Homologation Approach to the Synthesis of Difluorinated Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - A Homologation Approach to the Synthesis of Difluorinated Cycloalkynes - Organic Letters - Figshare [figshare.com]

- 4. 2-Aminobenzenesulfonamide (3306-62-5) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

The Discovery and History of Cyclononyne: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclononyne (C₉H₁₄) is a fascinating and historically significant molecule in the field of organic chemistry. As a member of the cycloalkyne family, its nine-carbon ring structure, which incorporates a highly strained carbon-carbon triple bond, has presented both a formidable synthetic challenge and a unique platform for studying the principles of ring strain and reactivity. This technical guide provides an in-depth exploration of the discovery, synthesis, and key physicochemical properties of this compound, tailored for an audience of chemical researchers and professionals in drug development.

The journey to understand and isolate this compound is intrinsically linked to the broader exploration of medium-sized ring compounds, a class of molecules that defied early theories of ring stability. The pioneering work in this area not only led to the successful synthesis of this compound but also expanded the toolkit of synthetic organic chemistry and deepened our understanding of the intricate relationship between molecular structure and energy.

Historical Perspective and First Synthesis

The successful isolation of this compound was a significant milestone in the study of strained cyclic systems. Following their ground-breaking synthesis of cyclooctyne, the smallest isolable cycloalkyne, A. T. Blomquist and L. H. Liu of Cornell University reported the first synthesis of this compound in 1953. Their work was part of a broader investigation into the synthesis and properties of medium-ring acetylenes, which were crucial for testing the limits of Baeyer strain theory and understanding the conformational flexibility of these rings.

The seminal synthesis developed by Blomquist and Liu employed a clever approach starting from the readily available cyclononanone. This method, which has become a classic example in organic synthesis, involves the formation of a heterocyclic intermediate that, upon oxidation, yields the desired cycloalkyne.

Physicochemical Properties and Quantitative Data

The defining characteristic of this compound is the substantial ring strain imparted by the deformation of the ideal 180° bond angle of the sp-hybridized carbons of the triple bond. This strain has been quantified through thermochemical studies and rationalized through detailed structural analysis.

A gas-phase electron diffraction study provided crucial experimental data on the molecular geometry of this compound. These experimental findings, complemented by computational studies, have given us a detailed picture of its structure. The heat of hydrogenation has been a key experimental value for determining the strain energy of the molecule.

Below is a summary of key quantitative data for this compound:

| Property | Value | Method | Reference |

| Molecular Formula | C₉H₁₄ | - | - |

| Molar Mass | 122.21 g/mol | - | - |

| Boiling Point | 68 °C at 15 Torr | Experimental | [1] |

| Heat of Hydrogenation | -62.0 ± 0.3 kcal/mol | Experimental | [2] |

| Strain Energy | ~12-16 kcal/mol | Calculated from Heat of Hydrogenation | [2][3][4] |

| C≡C Bond Length | 1.232 ± 0.006 Å | Gas-Phase Electron Diffraction | |

| C-C≡C Bond Angle | 158.5 ± 0.5° | Gas-Phase Electron Diffraction | |

| ≡C-C-C Bond Angle | 113.8 ± 0.8° | Gas-Phase Electron Diffraction |

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the first synthesis of this compound as reported by Blomquist and Liu.

Synthesis of 1,2-Cyclononanedione Monotosylhydrazone

The initial step in the synthesis involves the preparation of the α-keto tosylhydrazone from cyclononanone. This is achieved through a reaction with benzeneseleninic anhydride to form the diketone, followed by reaction with tosylhydrazine.

Materials:

-

Cyclononanone

-

Benzeneseleninic anhydride

-

Tosylhydrazine

-

Dichloromethane

-

Methanol

-

Glacial acetic acid

Procedure:

-

A solution of cyclononanone in dichloromethane is treated with benzeneseleninic anhydride.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography.

-

The crude 1,2-cyclononanedione is isolated and then dissolved in methanol.

-

A solution of tosylhydrazine in methanol containing a catalytic amount of glacial acetic acid is added to the diketone solution.

-

The mixture is heated at reflux for several hours.

-

Upon cooling, the 1,2-cyclononanedione monotosylhydrazone precipitates and is collected by filtration.

Synthesis of this compound from 1,2-Cyclononanedione Monotosylhydrazone

The final step involves the thermal decomposition of the sodium salt of the tosylhydrazone, which proceeds through a diazo intermediate and subsequent nitrogen extrusion to form the triple bond.

Materials:

-

1,2-Cyclononanedione monotosylhydrazone

-

Sodium methoxide

-

Anhydrous toluene

Procedure:

-

A solution of 1,2-cyclononanedione monotosylhydrazone in anhydrous toluene is prepared.

-

A solution of sodium methoxide in methanol is added, and the methanol is removed by azeotropic distillation with toluene.

-

The resulting solution of the sodium salt of the tosylhydrazone is heated to a high temperature under a nitrogen atmosphere.

-

The reaction is monitored for the evolution of nitrogen gas.

-

After the reaction is complete, the mixture is cooled, and the this compound is isolated by distillation under reduced pressure.

Key Reaction Pathway

The synthesis of this compound from cyclononanone can be visualized as a multi-step process. The following diagram illustrates the key transformations.

Caption: Synthetic pathway to this compound from cyclononanone.

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the history of organic chemistry. The work of Blomquist and Liu not only provided access to this highly strained molecule but also paved the way for further investigations into the chemistry of medium-ring compounds. The unique reactivity of the strained triple bond in this compound and its analogues continues to be an area of active research, with applications in areas such as bioorthogonal chemistry and materials science. The foundational knowledge laid by the early pioneers in this field remains essential for today's researchers and drug development professionals as they continue to explore the vast chemical space of cyclic molecules.

References

A Technical Guide to the Physical and Chemical Properties of Cyclononyne

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclononyne (C₉H₁₄) is a cyclic alkyne, a class of organic molecules that has garnered significant interest in the fields of chemical biology and drug development.[1] Its strained nine-carbon ring structure containing a triple bond makes it a valuable reagent in bioorthogonal chemistry, particularly in copper-free click reactions for labeling and tracking biomolecules. This document provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in various experimental settings. These properties have been determined through various analytical methods and are summarized below.

Data Presentation: Quantitative Physical Properties of this compound

| Property | Value | Conditions / Notes | Source(s) |

| Molecular Formula | C₉H₁₄ | - | [1][2][3] |

| Molar Mass | 122.21 g/mol | - | [1][2][4] |

| Boiling Point | 68 °C | at 15 Torr | [1] |

| 180.4 °C | at 760 mmHg | [4] | |

| 162.66 °C | Rough estimate | [2][5] | |

| Density | 0.8972 g/cm³ | Standard state (25 °C, 100 kPa) | [1][2][5] |

| 0.86 g/cm³ | - | [4] | |

| Refractive Index | 1.4890 | - | [2][4][5] |

| Vapor Pressure | 1.22 mmHg | at 25 °C | [4] |

| Flash Point | 51 °C | - | [4] |

| Enthalpy of Hydrogenation (ΔrH°) | -259.1 ± 1.3 kJ/mol | Liquid phase; Acetic acid solvent | [6][7] |

Spectroscopic and Chemical Properties

General Solubility

Like other alkynes, this compound is a nonpolar compound. It is generally insoluble in water but soluble in common nonpolar organic solvents such as ether, benzene, and carbon tetrachloride.[8][9][10]

Polarity and Acidity

Alkynes are considered weakly polar.[8] The sp-hybridized carbon atoms of the triple bond are more electronegative than sp² or sp³ carbons, leading to a slightly acidic nature for terminal alkynes.[11] However, as an internal alkyne, this compound does not possess an acidic acetylenic proton.

Spectral Information

Definitive characterization of this compound relies on spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹³C NMR, the sp-hybridized carbons of the alkyne typically show signals in the range of 65-90 ppm. The ¹H NMR spectrum would show signals corresponding to the 14 protons on the sp³-hybridized carbons of the ring.

-

Infrared (IR) Spectroscopy : The carbon-carbon triple bond (C≡C) stretch in an internal, non-symmetrical alkyne like this compound would result in a weak absorption band in the 2100-2260 cm⁻¹ region of the IR spectrum. The absence of a strong C-H stretch above 3000 cm⁻¹ confirms the lack of C=C double bonds.[12]

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) in the mass spectrum would appear at an m/z ratio corresponding to its molecular weight, approximately 122.11.[3]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the oxidation of the dihydrazone derivative of 1,2-cyclononanedione.[1]

Objective: To synthesize this compound from 1,2-cyclononanedione.

Materials:

-

1,2-Cyclononanedione

-

Hydrazine (N₂H₄)

-

Mercuric oxide (HgO)

-

Sodium sulfate (Na₂SO₄)

-

Appropriate solvents (e.g., ethanol, pentane)

Methodology:

-

Step 1: Formation of Dihydrazone: 1,2-cyclononanedione is reacted with hydrazine in a suitable solvent, such as ethanol. The mixture is typically stirred at room temperature to form the corresponding 1,2-cyclononanedione dihydrazone precipitate.

-

Step 2: Filtration and Drying: The resulting dihydrazone is isolated by filtration, washed with a cold solvent to remove impurities, and dried thoroughly under a vacuum.

-

Step 3: Oxidation Reaction: The dried dihydrazone is suspended in a nonpolar solvent (e.g., pentane) containing anhydrous sodium sulfate, which acts as a drying agent.

-

Step 4: Addition of Oxidant: Yellow mercuric oxide is added portion-wise to the stirred suspension. This initiates an exothermic reaction, leading to the evolution of nitrogen gas and the formation of this compound. The reaction progress is monitored by the disappearance of the solid dihydrazone and the color change of the mercuric oxide.

-

Step 5: Product Isolation and Purification: After the reaction is complete, the solid waste (mercury salts and sodium sulfate) is removed by filtration. The filtrate, containing the crude this compound, is then purified. Purification is typically achieved by distillation, often under reduced pressure to prevent thermal decomposition, yielding pure this compound.[1]

Measurement of Physical Properties

1. Boiling Point Determination: The boiling point is measured using distillation. For a substance like this compound with a relatively high boiling point, vacuum distillation is the preferred method to prevent decomposition at elevated temperatures.[1]

-

The sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump.

-

A manometer is included in the setup to accurately measure the pressure.

-

The flask is heated, and the temperature at which the liquid boils and condenses is recorded along with the corresponding pressure. The boiling point at 68 °C was recorded at a pressure of 15 Torr.[1]

2. Density Measurement: Density is determined using a pycnometer (specific gravity bottle).

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume.

-

The pycnometer is emptied, dried, filled with the this compound sample, and weighed a final time.

-

The density is calculated by dividing the mass of the sample by its volume.

3. Refractive Index Measurement: The refractive index is measured using an Abbe refractometer.

-

A few drops of the liquid this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and a light source is used to illuminate the sample.

-

The user looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark regions aligns with the crosshairs.

-

The refractive index is then read directly from the calibrated scale.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound from its dione precursor.

Caption: Synthetic pathway for this compound from 1,2-cyclononanedione.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound. [chembk.com]

- 3. This compound | C9H14 | CID 138773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound.|6573-52-0|lookchem [lookchem.com]

- 5. This compound. CAS#: 6573-52-0 [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. spiroacademy.com [spiroacademy.com]

- 11. Physical Properties Of Alkynes – Chemical Engineering [chemicalengineering.softecks.in]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclononyne: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Cyclononyne , a nine-membered cycloalkyne, is a valuable reagent in the field of bioorthogonal chemistry and has garnered significant interest for its applications in the development of advanced therapeutics. Its strained triple bond enables rapid and specific reactions within biological systems, making it a powerful tool for bioconjugation.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 6573-52-0[1] |

| Chemical Formula | C₉H₁₄[1] |

| Molecular Weight | 122.21 g/mol [1] |

Synthesis and Experimental Protocols

While this compound itself can be synthesized, its derivative, bicyclo[6.1.0]nonyne (BCN) , is more commonly employed in bioorthogonal applications due to its enhanced stability and reactivity. BCN is a strained alkyne that participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Synthesis of 1,2-Cyclononadiene (a precursor to this compound)

A common precursor for this compound is 1,2-cyclononadiene. A detailed two-step synthesis protocol is outlined below.

Step 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane [2]

-

Preparation of Potassium tert-butoxide: In a 3-liter three-necked flask under a nitrogen atmosphere, 73 g (1.87 g-atoms) of potassium metal is added to 2 liters of anhydrous tert-butyl alcohol. The mixture is refluxed until all the potassium has reacted. About 1.5 liters of tert-butyl alcohol is then distilled off. The remaining solid is heated to 150°C under vacuum (0.1–1 mm) for 2 hours to yield dry potassium tert-butoxide.

-

Dibromocyclopropanation: The flask is cooled, and 178 g (1.62 moles) of freshly distilled cis-cyclooctene and 200 ml of sodium-dried pentane are added. 420 g (1.66 moles) of bromoform is then added dropwise over 6–7 hours with stirring. The reaction mixture is stirred overnight at room temperature.

-

Work-up: 400 ml of water is added, followed by 10% aqueous hydrochloric acid to neutralize the solution. The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed on a rotary evaporator. Distillation of the residue yields 237–299 g (52–65%) of 9,9-dibromobicyclo[6.1.0]nonane.

Step 2: Synthesis of 1,2-Cyclononadiene [2][3]

-

Reaction Setup: To a flask are added 187 g (0.66 mole) of 9,9-dibromobicyclo[6.1.0]nonane and 100 ml of anhydrous ether.

-

Addition of Methyllithium: The flask is cooled to between -30°C and -40°C. 450 ml of a 1.9M ether solution of methyllithium (0.85 mole) is added dropwise with stirring over 1 hour.

-

Work-up: The reaction is stirred for an additional 30 minutes, and then excess methyllithium is decomposed by the dropwise addition of 100 ml of water. An additional 400 ml of water is added, and the ether layer is separated. The aqueous layer is extracted with ether. The combined ether solutions are washed until neutral and dried over magnesium sulfate.

-

Purification: The ether is distilled off, and the residue is distilled under reduced pressure to yield 66–73 g (81–91%) of 1,2-cyclononadiene.

Synthesis of this compound from 1,2-Cyclononanedione

Another route to this compound involves the conversion of 1,2-cyclononanedione to its dihydrazone, followed by oxidation.

-

Formation of Dihydrazone: 1,2-cyclononanedione is reacted with hydrazine to form the corresponding dihydrazone.

-

Oxidation: The dihydrazone is then reacted with an oxidizing agent, such as mercuric oxide, in the presence of sodium sulfate to yield this compound.

Quantitative Data: Reactivity and Stability

The utility of this compound and its derivatives in bioorthogonal chemistry is largely dictated by their reaction kinetics and stability in physiological conditions.

| Cycloalkyne | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Bicyclo[6.1.0]nonyne (endo-BCN) | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) |

| Bicyclo[6.1.0]nonyne (exo-BCN) | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) |

| Monofluorinated cyclooctyne (MOFO) | Benzyl azide | 4.3 x 10⁻³ | Acetonitrile, room temp.[4] |

| Biarylazacyclooctynone (BARAC) | Benzyl azide | 9.0 x 10⁻¹ | Acetonitrile, room temp.[4] |

Stability of Bicyclo[6.1.0]nonyne (BCN) Derivatives

The stability of the linkage formed after conjugation is crucial for the efficacy of the resulting therapeutic. Studies have shown that amide linkages formed with BCN carboxylic acid are more stable than the corresponding carbamate linkages.

| Linkage Type | Medium | Stability |

| BCN-amide | Various cancer cell lines | High stability over time[1][5][6] |

| BCN-carbamate | Various cancer cell lines | Prone to hydrolysis, less stable[1][5][6] |

Applications in Drug Development

This compound and its derivatives, particularly BCN, are pivotal in the construction of two cutting-edge classes of therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. They consist of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects the two. BCN and other cycloalkynes are used as "click chemistry" handles to attach the payload to the antibody in a specific and stable manner.

Mechanism of Action of HER2-Targeted ADCs:

-

Binding: The monoclonal antibody component of the ADC (e.g., trastuzumab) binds to the HER2 receptor on the surface of cancer cells.[7]

-

Internalization: The ADC-HER2 complex is internalized by the cell through endocytosis.[7]

-

Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload.

-

Cell Death: The payload exerts its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis of the cancer cell.

The binding of the antibody to the HER2 receptor can also inhibit downstream signaling pathways, such as the PI3K-AKT-mTOR and RAS-MAPK pathways, further contributing to the anti-tumor effect.[7]

HER2 Signaling Pathway and ADC Mechanism of Action

A similar mechanism applies to ADCs targeting the Epidermal Growth Factor Receptor (EGFR), another key receptor tyrosine kinase involved in cancer progression. EGFR activation triggers downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[8][9][10][11] EGFR-targeted ADCs bind to EGFR, leading to their internalization and the release of cytotoxic payloads.

EGFR Signaling Cascade

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. BCN is often incorporated into the linker to facilitate the modular synthesis of PROTACs via click chemistry.

Mechanism of Action of PROTACs:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[8]

-

Ubiquitination: The E3 ligase, brought into proximity with the target protein, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.[8][12][13][14][15]

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.[8][13][14]

-

Recycling: The PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.[8]

PROTAC Mechanism of Action via the Ubiquitin-Proteasome System

An example of a PROTAC target is BRD4, a member of the BET family of proteins, which is implicated in the transcriptional regulation of oncogenes. BRD4-targeting PROTACs, often synthesized using BCN-containing linkers, have shown efficacy in suppressing tumor growth by inducing the degradation of BRD4.[16][17][18][19][20]

Conclusion

This compound and its derivatives, particularly BCN, have emerged as indispensable tools in modern drug development. Their unique reactivity and stability make them ideal for constructing sophisticated therapeutic modalities like ADCs and PROTACs. The ability to specifically target and manipulate biological processes at the molecular level through bioorthogonal chemistry opens up new avenues for the treatment of cancer and other diseases. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound, intended to aid researchers and scientists in harnessing its potential for the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. escholarship.org [escholarship.org]

- 5. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epidermal growth factor receptor signaling in nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | EGFR-Dependent Extracellular Matrix Protein Interactions Might Light a Candle in Cell Behavior of Non-Small Cell Lung Cancer [frontiersin.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Mechanisms and Pathways of Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]

- 14. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The BRD4 Inhibitor dBET57 Exerts Anticancer Effects by Targeting Superenhancer-Related Genes in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Ring Strain of Cyclononyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on the ring strain of cyclononyne. By leveraging computational chemistry, a deeper understanding of the molecule's unique reactivity and stability can be achieved, which is particularly relevant in the fields of synthetic chemistry and drug development where strained rings are often employed as reactive handles.

Introduction to Ring Strain in Cycloalkynes

Cycloalkynes, cyclic hydrocarbons containing a carbon-carbon triple bond within the ring, exhibit significant ring strain due to the deviation of the sp-hybridized carbon atoms from their ideal linear geometry of 180°. This inherent strain, a combination of angle strain, torsional strain (Pitzer strain), and transannular strain (Prelog strain), profoundly influences their stability and reactivity. The nine-membered ring of this compound presents a unique case, balancing considerable strain with a degree of conformational flexibility not seen in smaller cycloalkynes. Understanding the energetic penalties associated with this strained cyclic structure is crucial for predicting its chemical behavior.

Quantitative Analysis of this compound's Ring Strain

Theoretical studies have quantified the ring strain of this compound using high-level computational methods. The strain energy is typically determined by comparing the energy of the cyclic molecule to that of a strain-free acyclic reference through the use of isodesmic or homodesmotic reactions.

Table 1: Calculated Strain Energies of Cycloalkynes

| Cycloalkyne | Computational Method | Strain Energy (kcal/mol) |

| This compound | Estimated from Cyclooctyne | ~14 |

| Cyclooctyne | G3 | 19.9 |

| Cycloheptyne | G3 | 25.4[1] |

| Cyclohexyne | G3 | 40.1[1] |

| Cyclopentyne | G3 | 48.4[1] |

Note: The strain energy of this compound is estimated to be approximately 70% of that of cyclooctyne.[2]

The geometric parameters of this compound have been optimized using density functional theory (DFT), providing insights into the structural origins of its strain. The significant deviation of the C-C≡C bond angles from 180° is a primary contributor to the overall ring strain.

Table 2: Calculated Geometric Parameters of this compound

| Parameter | Computational Method | Value |

| C≡C Bond Length | M06-2X/6-31+G(d) | 1.216 Å |

| C-C≡C Bond Angle | M06-2X/6-31+G(d) | 161.9° |

| C-C≡C Bond Angle | M06-2X/6-31+G(d) | 162.1° |

Methodologies for Theoretical Strain Analysis

The determination of this compound's ring strain and its optimized geometry relies on established computational chemistry protocols. These methods provide a robust framework for investigating the energetic and structural properties of strained cyclic molecules.

Geometry Optimization

The initial step in the theoretical analysis involves finding the lowest energy conformation of the this compound molecule. This is achieved through geometry optimization calculations, typically employing Density Functional Theory (DFT).

-

Functional: A common choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which provides a good balance between accuracy and computational cost for organic molecules. The M06-2X functional is also frequently used for its performance with main-group thermochemistry and non-covalent interactions.

-

Basis Set: The 6-31G(d) or larger basis sets are typically employed. The inclusion of polarization functions (d) is crucial for accurately describing the bonding in strained systems.

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are used to perform these calculations.

-

Verification: A frequency calculation is subsequently performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Strain Energy Calculation via Homodesmotic Reactions

Once the optimized geometry and its electronic energy are obtained, the ring strain energy is calculated. A widely accepted method involves the use of a homodesmotic reaction. This is a hypothetical reaction where the number of each type of bond is conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

For this compound, a suitable homodesmotic reaction would be:

This compound + 7 Ethane → 4 n-Butane + 2 Propane + 2-Butyne

The strain energy is then calculated as the difference in the total electronic energies (including zero-point vibrational energy correction) of the products and the reactants.

Strain Energy = [ΣE(products)] - [ΣE(reactants)]

All molecules in the homodesmotic reaction are individually optimized, and their energies are calculated at the same level of theory to ensure consistency.

Visualizing the Computational Workflow

The process of theoretically determining the ring strain of this compound can be visualized as a logical workflow. The following diagram, generated using the DOT language, outlines the key steps from initial structure input to the final strain energy calculation.

Conclusion

The theoretical study of this compound's ring strain provides invaluable quantitative data and mechanistic insights that are difficult to obtain through experimental means alone. The calculated strain energy and optimized geometric parameters highlight the significant structural distortion inherent in the nine-membered cycloalkyne. The computational protocols outlined in this guide, centered on DFT-based geometry optimization and strain energy calculation via homodesmotic reactions, represent a standard and reliable approach for characterizing such strained systems. This knowledge is fundamental for researchers and professionals in drug development, enabling the rational design of molecules with tailored reactivity and stability for a wide range of applications, including bioorthogonal chemistry and the synthesis of complex molecular architectures.

References

Spectroscopic Profile of Cyclononyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclononyne (C₉H₁₄), a nine-membered cycloalkyne. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Introduction to this compound

This compound is a cyclic organic compound featuring a nine-carbon ring containing a carbon-carbon triple bond.[1][2] Its strained ring structure and reactive alkyne functionality make it a subject of interest in synthetic organic chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its structure and purity.

Molecular Structure:

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.2 - 2.0 | Multiplet | 4H | Protons on carbons adjacent to the alkyne (α-protons) |

| ~ 1.6 - 1.4 | Multiplet | 10H | Remaining methylene protons in the ring (β, γ, δ-protons) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 90 - 80 | Alkynyl carbons (C≡C) |

| ~ 30 - 20 | Methylene carbons (CH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2930 - 2850 | Strong | C-H (sp³) stretching |

| ~ 2250 - 2100 | Medium to Weak | C≡C stretching |

| ~ 1470 - 1440 | Medium | C-H bending |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 122 | Molecular ion [M]⁺ |

| 107 | [M - CH₃]⁺ |

| 93 | [M - C₂H₅]⁺ |

| 79 | [M - C₃H₇]⁺ |

| 67 | Common fragment for cyclic hydrocarbons |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) and transferred to an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate range to cover all carbon signals (e.g., 0-150 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

-

A background spectrum of the salt plates or the solvent-filled cell is recorded.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background spectrum to produce the spectrum of the sample.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[2] A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, coupled with a gas chromatograph.

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

Data Acquisition:

-

The sample is vaporized and separated by the GC column.

-

As the compound elutes from the column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a compound like this compound and the logical relationship between the different spectroscopic techniques in structure elucidation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic techniques for structure elucidation.

References

Whitepaper: Foundational Research on Medium-Sized Cycloalkynes

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An in-depth exploration of the foundational synthesis, stability, and reactivity of medium-sized cycloalkynes (C8-C10), which laid the groundwork for their modern applications in bioconjugation and materials science.

Introduction: The Challenge of Bending the Alkyne

In organic chemistry, the alkyne functional group (–C≡C–) possesses a linear geometry.[1] Forcing this linear unit into a small or medium-sized ring introduces significant angle strain, rendering the resulting cycloalkyne highly reactive and, in many cases, too unstable for isolation.[1] Medium-sized cycloalkynes, typically defined as those with eight to eleven carbon atoms, occupy a critical space between the transient, un-isolable smaller rings (C5-C7) and the virtually unstrained large-ring macrocycles.[1][2][3]

Early research in this area was driven by a fundamental interest in the limits of molecular stability and the effects of strain on chemical reactivity. This foundational work successfully demonstrated the synthesis and isolation of these unique molecules, establishing the principles that would later be exploited in fields like bioorthogonal chemistry. Cyclooctyne (C₈H₁₂) is a landmark compound in this class, being the smallest cycloalkyne that can be isolated and stored as a stable, albeit highly reactive, compound.[1][4][5] The successful preparation of cyclononyne and cyclodecyne by pioneers like Blomquist further expanded the understanding of this unique class of molecules.[5][6]

This guide details the core principles and experimental foundations from the early research on medium-sized cycloalkynes.

Early Synthetic Strategies and Isolation

Initial efforts to synthesize cycloalkynes were challenging, often resulting in low yields or the formation of isomeric allenes.[1] However, persistent investigation led to viable pathways for creating and isolating these strained rings.

Synthesis of this compound and Cyclodecyne: The Blomquist Method

Pioneering work by A.T. Blomquist and his group in the 1950s provided the first definitive synthesis and isolation of medium-sized cycloalkynes.[5][6] Their strategy involved the oxidative decomposition of cycloalka-1,2-dione dihydrazones. This method was crucial as it provided unambiguous proof of the existence of stable, isolable cycloalkynes.

Caption: Blomquist's synthesis of medium-sized cycloalkynes.

Synthesis of Cyclooctyne

The synthesis of the highly strained cyclooctyne required different approaches. An effective early method involves a two-step elimination process starting from the readily available cyclooctene. This pathway circumvents the high-energy intermediates required for smaller rings and provides a reliable route to the smallest isolable cycloalkyne.

Caption: Common early synthetic route to cyclooctyne.

Quantitative Analysis: Strain and Geometry

The defining characteristic of medium-sized cycloalkynes is their ring strain, which arises from the deviation of the C-C≡C-C bond angles from the ideal 180°. This strain energy dictates both the stability and reactivity of the molecule. Early computational and experimental work sought to quantify these properties.

Table 1: Geometric and Energetic Properties of Medium-Sized Cycloalkynes

| Cycloalkyne | Ring Size | Strain Energy (kcal/mol) | C≡C-C Bond Angle (°) |

| Cyclooctyne | 8 | ~18[5] | ~155-163[5][7] |

| This compound | 9 | ~12-14 | ~165[7] |

| Cyclodecyne | 10 | ~7-9 | ~170[7] |

Note: Strain energy values can vary based on the method of calculation or experimental determination. The values presented are representative of early findings and modern calculations.

The significant strain energy in cyclooctyne (~18 kcal/mol) is the primary driver for its high reactivity.[5] As the ring size increases to nine and ten carbons, the ring becomes more flexible, allowing the alkyne geometry to approach linearity, which dramatically reduces the strain energy and, consequently, the reactivity.[7]

Reactivity Profile: A Consequence of Strain

The high strain energy makes medium-sized cycloalkynes exceptionally reactive in transformations that can relieve this strain, most notably in cycloaddition reactions.[1] The triple bond is "activated" by the geometric distortion, allowing it to participate in reactions under mild conditions that would not proceed with linear alkynes without catalysis.

A key reaction, which foreshadowed modern "click chemistry," is the 1,3-dipolar cycloaddition with azides. The release of ring strain provides a strong thermodynamic driving force for the reaction, allowing it to proceed spontaneously.[5] The activation barrier for the cycloaddition of an azide to cyclooctyne is significantly lower than its reaction with a linear alkyne.[5][8]

Caption: Conceptual workflow of strain-promoted cycloaddition.

Key Experimental Protocols

The following protocols are representative of the early methods used to synthesize medium-sized cycloalkynes.

Protocol: Synthesis of Cyclooctyne via Dehydrobromination of 1,2-Dibromocyclooctane

This procedure is adapted from methods developed in early cycloalkyne research.[9][10]

Step 1: Bromination of Cyclooctene

-

Dissolve cyclooctene in a suitable solvent like methylene chloride in a flask equipped with a dropping funnel and stir bar.

-

Cool the solution to -40 °C using a dry ice/acetone bath.

-

Slowly add an equimolar amount of bromine (Br₂), also dissolved in methylene chloride, via the dropping funnel. Maintain the temperature below -30 °C.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes as it slowly warms to room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1,2-dibromocyclooctane. This intermediate is often used in the next step without further purification.

Step 2: Double Dehydrobromination to Cyclooctyne

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add potassium t-butoxide (a slight excess, ~2.2 equivalents) to anhydrous tetrahydrofuran (THF).

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of 1,2-dibromocyclooctane in anhydrous THF to the stirred slurry.

-

After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with a nonpolar solvent such as pentane.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Carefully remove the solvent by distillation. The crude cyclooctyne can be purified by vacuum distillation to yield a clear liquid.[10] Caution: Due to its reactivity, cyclooctyne should be stored under an inert atmosphere at a low temperature (-20 °C) and away from light.[10]

Protocol: Blomquist Synthesis of this compound

This protocol is based on the seminal work by Blomquist et al.[5][6][11]

Step 1: Formation of the Dihydrazone

-

Reflux a solution of 1,2-cyclononanedione and a slight excess of hydrazine hydrate in ethanol for several hours.

-

Upon cooling, the 1,2-cyclononanedione dihydrazone will precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Oxidative Decomposition

-

Suspend the dried dihydrazone in a high-boiling, inert solvent such as toluene.

-

Add yellow mercuric oxide (HgO) in portions to the stirred suspension at room temperature.

-

Heat the mixture to reflux. The reaction progress is indicated by the evolution of nitrogen gas and the formation of elemental mercury.

-

After the reaction is complete (cessation of gas evolution), cool the mixture and filter to remove mercury and mercury salts.

-

Carefully remove the solvent from the filtrate by distillation.

-

Purify the resulting crude this compound by vacuum distillation.

Conclusion

The early research into medium-sized cycloalkynes was a triumph of synthetic organic chemistry, pushing the boundaries of what were considered stable molecular structures. The successful synthesis and isolation of cyclooctyne, this compound, and cyclodecyne by pioneers like Blomquist and others not only provided a deeper understanding of ring strain and reactivity but also furnished a class of molecules whose unique properties would, decades later, become central to the development of strain-promoted azide-alkyne cycloaddition (SPAAC) and the broader field of bioorthogonal chemistry. The foundational principles of strain-driven reactivity, first explored in these early studies, remain the cornerstone of their modern applications in drug development, diagnostics, and materials science.

References

- 1. Cycloalkyne - Wikipedia [en.wikipedia.org]

- 2. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00568A [pubs.rsc.org]

- 4. Cyclooctyne - Wikipedia [en.wikipedia.org]

- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Ring strain energy in the cyclooctyl system. The effect of strain energy on [3 + 2] cycloaddition reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Cyclononyne in Modern Organic Chemistry: An In-depth Technical Guide

Abstract

Cyclononyne, a nine-membered cyclic alkyne, has emerged as a powerful tool in the field of organic chemistry, particularly in the realm of bioorthogonal chemistry. Its inherent ring strain facilitates highly efficient and selective reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of this compound and its derivatives, detailing their synthesis, physicochemical properties, and diverse applications. A significant focus is placed on its role in bioconjugation for drug development, proteomics, and molecular imaging. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding and practical knowledge of this compound's utility.

Introduction

The advent of click chemistry has revolutionized the way chemists approach the synthesis of complex molecular architectures.[1][2] Among the most powerful reactions in the click chemistry arsenal is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole linkage.[3][4] While the copper-catalyzed version of this reaction (CuAAC) is widely used, the inherent toxicity of the copper catalyst limits its application in living systems.[5] This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that proceeds without the need for a metal catalyst.[6] The driving force for this reaction is the high ring strain of a cyclic alkyne, which is released upon cycloaddition.[7]

This compound and its derivatives, particularly bicyclo[6.1.0]nonyne (BCN), have proven to be highly effective reagents for SPAAC.[6][8] Compared to the more commonly used cyclooctynes, cyclononynes offer a good balance of reactivity and stability, making them valuable tools for a wide range of applications.[6][8] This guide will delve into the core aspects of this compound chemistry, providing both theoretical understanding and practical guidance for its use in the laboratory.

Physicochemical Properties of this compound

This compound is an organic compound with the chemical formula C₉H₁₄.[9][10] Its structure consists of a nine-carbon ring containing a triple bond. The key feature of this compound is the significant deviation of the alkyne's bond angles from the ideal 180°, which results in substantial ring strain.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ | [10][11] |

| Molar Mass | 122.21 g/mol | [10][11] |

| Density | 0.8972 g/cm³ | [11] |

| Boiling Point | 68 °C at 15 Torr | [9] |

| Enthalpy of Hydrogenation (ΔrH°) | -259.1 ± 1.3 kJ/mol | [12][13] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various routes. A common and effective method for preparing bicyclo[6.1.0]nonyne (BCN), a widely used this compound analog, is detailed below.

Experimental Protocol: Synthesis of Bicyclo[6.1.0]non-4-yne (BCN)

This protocol is adapted from established literature procedures.[11][14]

Materials:

-

cis-Cyclooctene

-

Ethyl 2-diazoacetate

-

Copper(II) sulfate

-

Sodium ascorbate

-

Dibromomethane

-

n-Butyllithium

-

Diethyl ether (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Methanol

-

Saturated aqueous ammonium chloride

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Ethyl 2-cyclooctyl-2-diazoacetate: To a solution of cis-cyclooctene (1.0 equiv) in anhydrous diethyl ether, add ethyl 2-diazoacetate (1.2 equiv). In a separate flask, prepare a solution of copper(II) sulfate (0.05 equiv) and sodium ascorbate (0.1 equiv) in water. Add the copper/ascorbate solution to the reaction mixture and stir vigorously at room temperature for 12-16 hours. The reaction can be monitored by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Synthesis of Ethyl bicyclo[6.1.0]nonane-9-carboxylate: The product from the previous step is subjected to a cyclopropanation reaction.

-

Synthesis of (Bicyclo[6.1.0]non-4-en-9-yl)methanol: The ester is reduced to the corresponding alcohol. To a solution of ethyl bicyclo[6.1.0]nonane-9-carboxylate (1.0 equiv) in anhydrous THF at 0 °C, add lithium aluminum hydride (1.5 equiv) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the desired alcohol, which can be purified by column chromatography.

-

Synthesis of 4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol: The alkene is brominated. To a solution of (Bicyclo[6.1.0]non-4-en-9-yl)methanol (1.0 equiv) in dichloromethane at 0 °C, add a solution of bromine (1.1 equiv) in dichloromethane dropwise. The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Synthesis of Bicyclo[6.1.0]non-4-yne (BCN): The final step is a dehydrobromination. To a solution of the dibromide from the previous step (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (2.2 equiv) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude BCN is purified by column chromatography on silica gel.

Characterization:

The final product should be characterized by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.[7][15][16]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The high ring strain of this compound makes it an excellent substrate for SPAAC reactions. This cycloaddition proceeds via a concerted [3+2] mechanism, leading to the formation of a stable triazole ring.

Reaction Mechanism

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition.[4] The reaction mechanism is concerted, meaning that the two new sigma bonds are formed in a single transition state. The high energy of the strained alkyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.

Reaction Kinetics

The kinetics of SPAAC reactions are typically second-order, and the rate is highly dependent on the structure of both the cycloalkyne and the azide. BCN exhibits rapid reaction rates with a variety of azides.

| Cycloalkyne | Azide | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| BCN | Benzyl azide | DMSO | 0.15 | [17] |

| BCN | 2-Azidoethanol | Water | 0.19 - 0.21 | [17] |

| DBCO | Benzyl azide | Acetonitrile | 0.31 | [9] |

| BCN | PhOCF₂CF₂N₃ | THF/Water (9:1) | ~16-fold faster than non-fluorinated azide | [11] |

| DIBAC | Benzyl azide | MeOD | ~8-fold slower than BCN with aromatic azides | [15] |

Applications in Bioconjugation and Drug Development

The bioorthogonal nature of SPAAC makes this compound an invaluable tool for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, nucleic acids, and carbohydrates.[18][19] This has profound implications for drug development, diagnostics, and fundamental biological research.[20][21]

Bioconjugation Workflow

A typical bioconjugation experiment using this compound involves the following steps:

-

Introduction of the Azide Handle: An azide functional group is incorporated into the target biomolecule. This can be achieved through metabolic labeling, enzymatic modification, or chemical conjugation to specific amino acid residues.[22][23]

-

Reaction with this compound Probe: The azide-modified biomolecule is then reacted with a this compound derivative that is appended with a probe of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag).

-

Purification and Analysis: The resulting bioconjugate is purified from unreacted components using techniques such as size-exclusion chromatography or affinity chromatography.[18][24] The final product is then analyzed to confirm successful conjugation and to determine the stoichiometry of labeling.

Drug Delivery Systems

This compound-based click chemistry is being actively explored for the development of advanced drug delivery systems.[4][7] For instance, drug molecules can be attached to targeting ligands (e.g., antibodies or peptides) via a triazole linker. This allows for the specific delivery of the therapeutic agent to diseased cells, minimizing off-target effects and improving the therapeutic index. The stability of the triazole linkage ensures that the drug remains attached to the carrier until it reaches its target.

In Vivo Imaging

By conjugating this compound to imaging agents such as fluorescent dyes or radioisotopes, researchers can track the localization and dynamics of biomolecules in living cells and organisms.[25] This has provided unprecedented insights into complex biological processes and is a valuable tool in disease diagnosis and monitoring treatment efficacy.

Conclusion

This compound and its derivatives have firmly established themselves as indispensable reagents in organic chemistry and chemical biology. Their unique combination of reactivity and stability makes them ideal for strain-promoted azide-alkyne cycloadditions, enabling the efficient and bioorthogonal construction of complex molecular systems. The applications of this compound in bioconjugation are vast and continue to expand, with significant contributions to drug discovery, diagnostics, and our fundamental understanding of biology. As research in this area progresses, we can anticipate the development of novel this compound-based tools with even greater utility and sophistication, further solidifying the importance of this remarkable strained alkyne.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 17. mdpi.com [mdpi.com]

- 18. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biomolecule Labeling - Bio-Synthesis, Inc. [biosyn.com]

- 20. rsc.org [rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Cyclononyne in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, bioconjugation, and drug development. As a bioorthogonal reaction, it allows for the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] The reactivity of SPAAC is driven by the ring strain of the cycloalkyne. Among the various cycloalkynes developed, cyclononynes, particularly bicyclo[6.1.0]nonyne (BCN), have emerged as highly valuable reagents due to their favorable balance of high reactivity and stability.[2][3] Cyclononynes are generally more stable than their cyclooctyne counterparts, offering advantages in terms of handling and storage, while still providing rapid reaction kinetics.[4][5]

These application notes provide a comprehensive overview of the use of cyclononyne derivatives in SPAAC, including quantitative kinetic data, detailed experimental protocols for key applications, and diagrams of relevant workflows and pathways.

Quantitative Data on this compound Derivatives in SPAAC

The reactivity of this compound derivatives in SPAAC is typically characterized by their second-order rate constants (k₂). This data is crucial for designing experiments and ensuring efficient labeling or conjugation. The following table summarizes the kinetic data for various this compound derivatives with benzyl azide, a standard model azide.

| This compound Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |

| endo-Bicyclo[6.1.0]nonyne (endo-BCN) | 0.29 | CD₃CN/D₂O (1:2) | [2] |

| exo-Bicyclo[6.1.0]nonyne (exo-BCN) | 0.19 | CD₃CN/D₂O (1:2) | [2] |

| endo-Bicyclo[6.1.0]nonyne (endo-BCN) | 0.14 | CD₃CN/D₂O (3:1) | [2] |

| exo-Bicyclo[6.1.0]nonyne (exo-BCN) | 0.11 | CD₃CN/D₂O (3:1) | [2] |

| Amino-BCN | Similar to BCN | Acetonitrile/Water (1:2) | [4] |

| Glutarylamino-BCN | Similar to BCN | Acetonitrile/Water (1:2) | [4] |

| Bis(hydroxymethyl)-BCN | Similar to BCN | Acetonitrile/Water (1:2) | [4] |

Experimental Protocols

Protocol 1: General Procedure for Antibody-Oligonucleotide Conjugation using BCN-NHS Ester

This protocol describes the conjugation of an azide-modified oligonucleotide to an antibody using a BCN-NHS ester.

Materials:

-

Antibody of interest

-

Azide-modified oligonucleotide

-

BCN-NHS (N-Hydroxysuccinimide) ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Tris buffer (100 mM, pH 8.0)

-

Spin desalting columns

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in PBS at a concentration of 1 mg/mL.

-

-

BCN-NHS Ester Stock Solution:

-

Prepare a 10 mM stock solution of BCN-NHS ester in anhydrous DMSO immediately before use.

-

-

Antibody Activation with BCN:

-

Add a 20-30 fold molar excess of the BCN-NHS ester stock solution to the antibody solution. The final DMSO concentration should be around 20%.

-

Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

-

-

Quenching of Unreacted BCN-NHS Ester:

-

Add 10 µL of 100 mM Tris buffer to the reaction mixture to quench any unreacted BCN-NHS ester.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification of BCN-activated Antibody:

-

Remove the excess, unreacted BCN-NHS ester and quenching agent using a spin desalting column equilibrated with PBS.

-

-

SPAAC Reaction:

-

Add the azide-modified oligonucleotide to the purified BCN-activated antibody solution. A 2-5 fold molar excess of the oligonucleotide is recommended.

-

Incubate the reaction mixture overnight at room temperature with gentle mixing.

-

-

Purification of the Conjugate:

-

Purify the antibody-oligonucleotide conjugate using a suitable chromatography method, such as size-exclusion or ion-exchange chromatography, to remove the unreacted oligonucleotide.

-

-

Characterization:

-

Validate the final conjugate using SDS-PAGE analysis. The conjugated antibody will show a shift in molecular weight compared to the unconjugated antibody.

-

Protocol 2: Cell Surface Glycan Labeling using Metabolic Labeling and BCN

This protocol details the labeling of cell surface glycans with a fluorescent probe using metabolic incorporation of an azido sugar followed by SPAAC with a BCN-functionalized dye.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Peracetylated azido sugar (e.g., Ac₄ManNAz, Ac₄GlcNAz, or Ac₄GalNAz)

-

BCN-functionalized fluorescent dye (e.g., BCN-Fluor 555)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Imaging buffer (e.g., PBS)

Procedure:

-

Metabolic Labeling:

-

Culture cells to 70-80% confluency.

-

Prepare a stock solution of the peracetylated azido sugar in DMSO (e.g., 25 mM).

-

Add the azido sugar stock solution to the complete cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells with the azido sugar-containing medium for 48-72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for metabolic incorporation of the azido sugar into cell surface glycans.

-

-

Cell Preparation for Labeling:

-

Gently wash the cells three times with PBS to remove any unincorporated azido sugar.

-

-

SPAAC Labeling:

-

Prepare a solution of the BCN-functionalized fluorescent dye in PBS at the desired concentration (e.g., 5-20 µM).

-

Add the dye solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Gently wash the cells three times with PBS to remove the unbound fluorescent dye.

-

-

Fixation (Optional):

-

If required for downstream applications, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Add imaging buffer to the cells.

-

Visualize the fluorescently labeled cell surface glycans using a fluorescence microscope with the appropriate filter set for the chosen dye.

-

Mandatory Visualizations

Caption: Workflow for Antibody-Oligonucleotide Conjugation via SPAAC.

Caption: Workflow for Cell Surface Glycan Labeling.

Application in Studying G-Protein Coupled Receptor (GPCR) Signaling

While direct studies using this compound-based SPAAC to elucidate entire GPCR signaling cascades are emerging, the technology is well-suited for investigating specific aspects of GPCR biology, such as receptor trafficking and ligand binding. For instance, a GPCR can be metabolically labeled with an azido sugar, and then a BCN-functionalized ligand can be used to track receptor internalization upon activation.

Caption: Application of SPAAC in studying GPCR trafficking.

Considerations and Best Practices

-

Thiol Reactivity: BCN can exhibit some off-target reactivity with thiols, such as cysteine residues in proteins. To minimize this, a low concentration of a reducing agent like β-mercaptoethanol (1-10 mM) can be included in the reaction mixture.[3]

-